1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone is a compound of significant interest in organic chemistry and medicinal applications. It belongs to a class of heterocyclic compounds known as pyridinones, which are characterized by their pyridine ring fused with a carbonyl group. This specific compound is notable for its potential biological activities, which include anti-inflammatory and antimicrobial properties.
The compound can be synthesized through various methods that involve the condensation of different aromatic and aliphatic precursors. The synthesis routes are often explored in academic research to enhance yield and purity while minimizing environmental impact.
1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone can be classified under:
The molecular structure of 1,4,5-trimethyl-3,6-diphenyl-2(1H)-pyridinone features:
The reactivity of 1,4,5-trimethyl-3,6-diphenyl-2(1H)-pyridinone is influenced by its electronic structure, which can be analyzed using techniques such as NMR and mass spectrometry to confirm product formation during synthetic routes .
The mechanism of action for biological activity often involves:
Preliminary studies indicate that derivatives exhibit varying degrees of inhibition against COX enzymes with half-maximal inhibitory concentration values ranging from 19.45 μM to over 42 μM for different analogs .
The 2(1H)-pyridinone scaffold has emerged as a privileged structure in medicinal chemistry due to its versatile hydrogen-bonding capacity and synthetic tractability. As a bioisostere for amides, pyridines, and phenol rings, this heterocycle enables tailored interactions with biological targets while optimizing physicochemical properties. The scaffold’s significance is exemplified by FDA-approved drugs:
Recent drug design exploits the scaffold’s five derivatizable positions. Unsubstituted 2-pyridinones serve as peptide bond mimetics in kinase inhibitors (e.g., binding Bruton’s tyrosine kinase via hinge-region hydrogen bonds) [5]. The evolution from simple heterocycles to complex derivatives underscores the scaffold’s adaptability in fragment-based drug design and biomolecular mimetics [5] [7].
Table 1: Key 2(1H)-Pyridinone Derivatives in Therapeutics
Compound | Core Structure | Therapeutic Application | Target/Mechanism |
---|---|---|---|
Milrinone | Unsubstituted pyridinone | Heart failure | Phosphodiesterase 3 inhibition |
Pirfenidone | 5-Methyl-2-pyridinone | Idiopathic pulmonary fibrosis | TGF-β/TNF-α modulation |
Tazemetostat | Diaryl-substituted | Follicular lymphoma | EZH2 histone methyltransferase inhibition |
Ciclopirox | 1-Hydroxy-2-pyridinone | Antifungal | Iron chelation & metalloenzyme inhibition |
The compound 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone integrates strategic substitutions that confer unique steric and electronic properties:
Computational models indicate the 1,4,5-trimethyl pattern generates a ~120° dihedral angle between phenyl rings and the pyridinone plane. This geometry optimizes target binding while minimizing steric clashes in conserved binding sites (e.g., protein kinase hinge regions) [5].
Substituent effects on pyridinone bioactivity follow distinct structure-activity relationship (SAR) principles:
Aryl Group Contributions
Alkyl Group Contributions
Table 2: Substituent Effects on Pyridinone Bioactivity
Position | Substituent Type | Key Pharmacological Impacts | Example Derivatives |
---|---|---|---|
N1 | Alkyl | ↑ Lipophilicity (cLogP +0.7); ↓ oxidative metabolism | Milrinone (methyl) |
C3 | Aryl/heteroaryl | Target specificity; π-stacking with kinase hinge regions | p38α inhibitors (indol-4-yl) [4] |
C4 | Alkyl | Metabolic stabilization; torsion control | FabI inhibitors (methyl) [7] |
C5 | Alkyl | Conformational restriction; ↑ membrane permeability | Anticancer pyridinone-quinazolines [5] |
C6 | Aryl | Hydrophobic enclosure; ↓ solubility | Tazemetostat (phenyl) |
The synergy of 3,6-diphenyl and 1,4,5-trimethyl groups in 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone creates a balanced profile:
This arrangement is hypothesized to enhance kinase or antimicrobial target affinity relative to simpler analogues, though empirical validation is warranted. Current research focuses on leveraging such scaffolds for dual-target inhibitors (e.g., kinase-microtubule disruptors) [5] [7].
Note: All compound data are extrapolated from structural analogues due to limited direct studies on the title compound.
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5